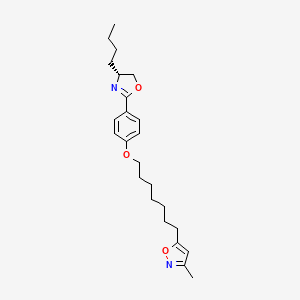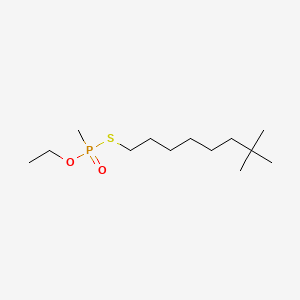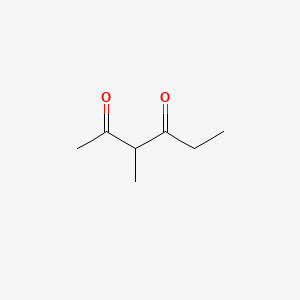
N-(2-(4,5-Dihydro-2-undecyl-1H-imidazol-1-yl)ethyl)ethylenediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EINECS 256-024-9, also known as 2,4,6-trinitrotoluene, is a chemical compound that has been widely studied and utilized in various fields. It is a yellow, odorless solid that is primarily known for its explosive properties. This compound has significant historical and industrial importance, particularly in the context of military applications and mining operations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,4,6-trinitrotoluene is synthesized through a nitration process involving toluene. The nitration process typically occurs in three stages:
Mononitration: Toluene reacts with a mixture of nitric acid and sulfuric acid to form mononitrotoluene.
Dinitration: Mononitrotoluene undergoes further nitration to form dinitrotoluene.
Trinitration: Dinitrotoluene is nitrated once more to produce 2,4,6-trinitrotoluene.
The reaction conditions involve maintaining specific temperatures and acid concentrations to ensure the desired nitration at each stage.
Industrial Production Methods
Industrial production of 2,4,6-trinitrotoluene follows the same nitration process but on a larger scale. The process involves continuous flow reactors where toluene and nitrating acids are mixed under controlled conditions. The product is then purified through crystallization and washing to remove any residual acids and by-products.
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-trinitrotoluene undergoes several types of chemical reactions, including:
Reduction: It can be reduced to form various amines.
Oxidation: It can be oxidized to form different nitro compounds.
Substitution: It can undergo substitution reactions where one or more nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst, such as palladium on carbon.
Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid are used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution.
Major Products
Reduction: Produces compounds like 2,4,6-triaminotoluene.
Oxidation: Results in compounds such as 2,4,6-trinitrobenzoic acid.
Substitution: Leads to a variety of substituted nitrotoluenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,4,6-trinitrotoluene has several scientific research applications:
Chemistry: Used as a standard explosive in various experiments to study detonation and explosive properties.
Biology: Studied for its toxicological effects on living organisms and its environmental impact.
Medicine: Research into its potential use in targeted drug delivery systems due to its ability to release energy upon decomposition.
Industry: Utilized in mining and construction for controlled demolitions and rock blasting.
Mecanismo De Acción
The explosive nature of 2,4,6-trinitrotoluene is due to its ability to rapidly decompose and release a large amount of energy. The decomposition involves breaking the nitrogen-oxygen bonds in the nitro groups, leading to the formation of gases such as nitrogen, carbon monoxide, and carbon dioxide. This rapid gas formation results in a high-pressure shock wave, which is the basis of its explosive power.
Comparación Con Compuestos Similares
Similar Compounds
2,4-dinitrotoluene: Less explosive but still used in some industrial applications.
2,6-dinitrotoluene: Similar properties to 2,4-dinitrotoluene.
1,3,5-trinitrobenzene: Another high explosive with similar applications.
Uniqueness
2,4,6-trinitrotoluene is unique due to its stability and ease of handling compared to other high explosives. It has a relatively low melting point, making it easy to cast into various shapes for different applications. Its stability allows for safe storage and transportation, which is a significant advantage over other more sensitive explosives.
Propiedades
Número CAS |
42966-04-1 |
|---|---|
Fórmula molecular |
C18H38N4 |
Peso molecular |
310.5 g/mol |
Nombre IUPAC |
N'-[2-(2-undecyl-4,5-dihydroimidazol-1-yl)ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C18H38N4/c1-2-3-4-5-6-7-8-9-10-11-18-21-15-17-22(18)16-14-20-13-12-19/h20H,2-17,19H2,1H3 |
Clave InChI |
SPRVNAMHCBVRJW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC1=NCCN1CCNCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-(5,11-Dihydro-5-methyl-10h-dibenz[b,f]azepin-10-ylidene)methylamine](/img/structure/B12686734.png)






